5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Carboxamide Formation: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15Cl2N3OS |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-5-2-3-6-13(12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-4-7-14(20)9-15/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
JMIKWTDVUJKVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.